High Stereochemical Purity in Synthesis of (Z)-1-Phenyl-1-buten-3-yne via Pd/Cu-Catalyzed Cross-Coupling
The Pd/Cu-catalyzed cross-coupling method provides a direct and highly stereoselective route to (Z)-1-phenyl-1-buten-3-yne. This contrasts sharply with alternative synthetic routes for similar enynes, which often yield mixtures of E- and Z-isomers or rely on less accessible precursors. The method achieves an overall yield of approximately 40% with a stereoselectivity of >95% for the Z-isomer, which is critical for applications requiring a defined stereochemical configuration [1].
| Evidence Dimension | Stereoselectivity of Synthesis |
|---|---|
| Target Compound Data | >95% (Z)-isomer |
| Comparator Or Baseline | Typical enyne synthesis methods or synthesis of (E)-isomer |
| Quantified Difference | >95% stereoselectivity for Z-isomer, while E-isomer is obtained from 2-pyridyl substrates in the same method; generic methods for similar enynes often yield isomeric mixtures |
| Conditions | Pd/Cu-catalyzed cross-coupling of enyne sulfide with RBr/RI, followed by reduction with Zn and elimination with NaNH₂ |
Why This Matters
For applications where stereochemistry dictates downstream reactivity (e.g., in stereospecific cycloadditions or polymer tacticity), the ability to source or synthesize the isomerically pure compound is a decisive procurement factor, eliminating the need for costly and often ineffective isomeric separation.
- [1] van der Heiden, R.; Brandsma, L. A stereoselective synthesis of 1-phenyl-1-buten-3-yne and some 1-heteroaryl analogues. Tetrahedron Letters, 1992, 33(29), 4229-4232. View Source
